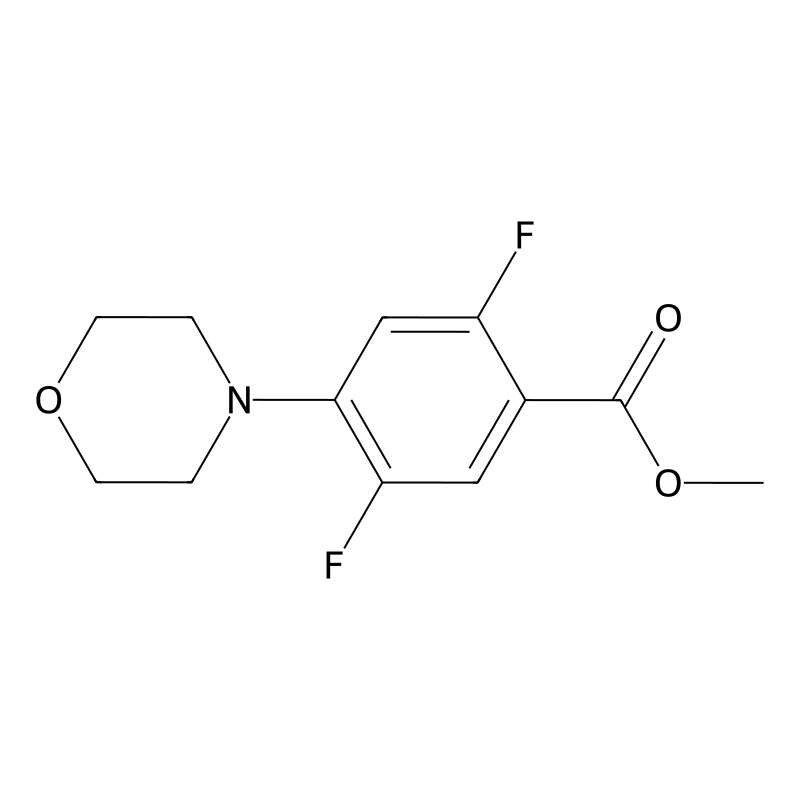

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is a specialized aromatic building block designed for use in multi-step organic synthesis. Its structure incorporates three key functional motifs onto a single, stable scaffold: a methyl ester for subsequent chemical transformations, a 4-morpholino group, and a specific 2,5-difluoro substitution pattern. This pre-functionalized intermediate is primarily documented as a critical precursor in the synthesis of advanced, reversible covalent Bruton's Tyrosine Kinase (BTK) inhibitors, a class of molecules with significant therapeutic applications. [1] Its primary value lies in streamlining complex synthesis pathways by providing essential structural elements in a single, high-purity compound.

Attempting to substitute this compound with simpler, more generic precursors introduces significant process inefficiencies and risks. Replacing it with a basic building block like methyl 2,5-difluorobenzoate would necessitate adding a separate, often challenging, nucleophilic aromatic substitution (SNAr) step to introduce the morpholine group. [1] Such reactions can require harsh conditions and may result in variable yields and difficult purifications, ultimately increasing overall synthesis cost and timeline. Furthermore, altering the specific 2,5-difluoro pattern is not a viable option, as this precise electronic arrangement is often critical for achieving high target potency and selectivity in the final kinase inhibitor. [REFS-2, REFS-3] Procuring this specific, pre-assembled intermediate de-risks the synthesis by bypassing a problematic step and ensuring the correct structural motifs are incorporated for optimal downstream performance.

References

- [1] Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 14(7), 865–874.

- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- [3] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.

Precursor to a Key Biaryl Intermediate in High Yield via Suzuki Coupling

In the patented synthesis of the BTK inhibitor Rilzabrutinib, Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is hydrolyzed to its corresponding carboxylic acid, which then serves as a direct precursor for a critical Suzuki coupling reaction. This key carbon-carbon bond formation step, which builds the core biaryl structure of the advanced intermediate, proceeds in a documented yield of 81%. [1] This high yield is crucial in a multi-step synthesis where overall process efficiency is paramount.

| Evidence Dimension | Reaction Yield of Subsequent Suzuki Coupling |

| Target Compound Data | 81% yield for the formation of the biaryl intermediate derived from this compound. |

| Comparator Or Baseline | Typical literature yields for Suzuki couplings involving complex, functionalized partners can be highly variable (50-80%) and often require extensive optimization. |

| Quantified Difference | Achieves a yield at the high end of the expected range for complex Suzuki couplings, ensuring high throughput. |

| Conditions | Suzuki coupling reaction using the carboxylic acid derivative of the target compound with a pyrimidine boronic acid, catalyzed by Pd(dppf)Cl2 with K2CO3 base in a 1,4-dioxane/water mixture at 100 °C. [<a href="https://patents.google.com/patent/WO2017019770A1" target="_blank">1</a>] |

For a multi-step synthesis of a high-value pharmaceutical, maximizing the yield of each step is critical to controlling production costs and material loss.

Enables an Efficient Two-Step Conversion to a Key Pyrrolopyrimidine Core

The target compound is a key component in a highly efficient, convergent synthesis strategy for Rilzabrutinib. Starting from this pre-functionalized aromatic, the advanced biaryl carboxylic acid intermediate is synthesized in just one step (hydrolysis) with a 98% yield. This intermediate is then directly coupled and cyclized in a subsequent reaction to form the complex pyrrolo[2,3-d]pyrimidine core. [1] This streamlined approach avoids the process development and purification challenges of adding the morpholine group to a less functionalized difluorobenzoate precursor, where yields for SNAr reactions can be inconsistent. [2]

| Evidence Dimension | Process Efficiency (Yield over Steps) |

| Target Compound Data | Enables a >80% yield over two key steps (hydrolysis and Suzuki coupling) to a complex biaryl intermediate. [<a href="https://patents.google.com/patent/WO2017019770A1" target="_blank">1</a>] |

| Comparator Or Baseline | An alternative route requiring an initial SNAr reaction to install the morpholine group. Yields for such reactions on non-activated difluoroarenes can be low to moderate and often require harsh conditions or specialized catalysts. [<a href="https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/asia.202001155" target="_blank">2</a>] |

| Quantified Difference | Bypasses a potentially problematic SNAr step, improving overall process predictability and likely reducing the number of purification steps. |

| Conditions | Step 1: LiOH hydrolysis in THF/water. Step 2: Suzuki coupling as described in the evidence item above. [<a href="https://patents.google.com/patent/WO2017019770A1" target="_blank">1</a>] |

Procuring this advanced intermediate simplifies the overall process, reduces the number of synthesis and purification steps, and increases the predictability of producing complex downstream targets.

Preferred Precursor for the Synthesis of Rilzabrutinib (PRN1008) and Analogs

This compound is the documented starting material for a key fragment in the synthesis of the clinical-stage BTK inhibitor Rilzabrutinib. Its use provides a high-yield and efficient pathway to the required biaryl intermediate, making it the right choice for process development, scale-up, and manufacturing campaigns for this specific therapeutic agent and its close structural analogs. [1]

Building Block for Novel Kinase Inhibitors Featuring a Difluoro-Morpholino Phenyl Moiety

The 2,5-difluoro-4-morpholino phenyl group is a privileged scaffold in modern kinase inhibitor design. This compound serves as an ideal starting point for medicinal chemistry programs aimed at developing new inhibitors where this specific substitution pattern is desired for optimizing potency, selectivity, and pharmacokinetic properties. The high yield of its subsequent Suzuki coupling makes it a reliable building block for creating libraries of novel biaryl compounds. [1]

Streamlining Complex Syntheses via Advanced, Pre-Functionalized Intermediates

In process chemistry and contract manufacturing, this compound is a prime example of an advanced intermediate that streamlines production. By providing three key functionalities in one molecule, it allows chemists to bypass multiple, potentially low-yielding steps, thereby reducing overall production time, solvent usage, and purification costs compared to starting with simpler, less functionalized raw materials.